

Tiadinil: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil (CAS Number: 223580-51-6) is a novel systemic fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species. Unlike traditional fungicides that exhibit direct antimicrobial activity, **Tiadinil** primes the plant's innate immune system, leading to broad-spectrum and long-lasting protection against pathogens. This technical guide provides an in-depth overview of **Tiadinil**'s chemical properties, mechanism of action, experimental protocols, and synthesis.

Chemical and Physical Properties

Tiadinil is a thiadiazole carboxamide derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Tiadinil



Identifier	Value
CAS Number	223580-51-6[1][2][3]
IUPAC Name	N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[4][1][5][6]
Molecular Formula	C11H10ClN3OS[1][7]
Molecular Weight	267.73 g/mol [8][2][3][9]
Appearance	Beige solid, white to off-white crystalline powder[8][2]

Table 2: Physicochemical Properties of Tiadinil

Property	Value	Conditions
Melting Point	111-113 °C[2]	
Density	1.47 g/cm ³ [8]	20 °C
Vapor Pressure	1.03 × 10 ⁻⁶ Pa[8]	
Partition Coefficient (log P)	3.68	_
Water Solubility	13.2 mg/L[8][9]	20 °C
9.6 μg/mL[1]	pH 7.4	
Solubility in Organic Solvents	Methanol: 124 g/L[2][9]	20 °C
Acetone: 434 g/L[2][9]	20 °C	
Toluene: 11.8 g/L[2][9]	20 °C	_
DMSO: 125 mg/mL	with sonication	_

Toxicological Data

Table 3: Acute Toxicity of Tiadinil



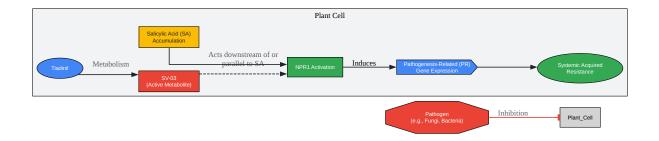
Test	Species	Route	Value
LD50	Rat	Oral	>5000 mg/kg
LD50	Rat	Dermal	>2000 mg/kg
LC ₅₀	Rat	Inhalation	>4.6 mg/L

Mechanism of Action and Signaling Pathway

Tiadinil is recognized as a plant activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. The primary mode of action is not through direct inhibition of pathogen growth, but by stimulating the plant's endogenous defense pathways.

Upon application, **Tiadinil** is absorbed by the plant and is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). Interestingly, studies have shown that SV-03 can induce the expression of pathogenesis-related (PR) genes and enhance disease resistance even in plants unable to accumulate salicylic acid (SA), a key signaling molecule in the conventional SAR pathway. This suggests that **Tiadinil**'s active metabolite acts downstream of or parallel to salicylic acid accumulation, representing a unique mechanism among SAR inducers.

The proposed signaling pathway for **Tiadinil**-induced SAR is depicted below.





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Tiadinil's proposed signaling pathway for inducing SAR.

Experimental Protocols In Vitro Antifungal Activity Assay

While **Tiadinil**'s primary mode of action is the induction of SAR, some studies have reported direct antifungal effects. A standard protocol to assess this is the broth microdilution method.

- Preparation of Fungal Inoculum:
 - Culture the target fungal species on an appropriate agar medium (e.g., Potato Dextrose Agar).
 - Harvest spores or mycelial fragments and suspend them in a sterile saline solution (e.g., 0.85% NaCl) with a surfactant (e.g., 0.05% Tween 80).
 - Adjust the inoculum concentration to a final density of 1-5 x 10⁴ CFU/mL in a suitable broth medium (e.g., RPMI-1640).
- Preparation of Tiadinil Solutions:
 - Prepare a stock solution of **Tiadinil** in an appropriate solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired final concentrations.
- Incubation and Assessment:
 - Add the fungal inoculum to each well of the microtiter plate.
 - Include positive (inoculum without Tiadinil) and negative (broth only) controls.
 - Incubate the plates at an optimal temperature for the fungal species (e.g., 25-28°C) for 48 72 hours.



Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of
 Tiadinil that causes a significant inhibition of visible fungal growth.

Systemic Acquired Resistance (SAR) Induction Assay in Plants

This protocol describes a general method for evaluating the SAR-inducing capability of **Tiadinil** in a model plant like tobacco or Arabidopsis.

- · Plant Material and Growth Conditions:
 - Grow healthy, uniform plants (e.g., 4-6 weeks old) in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).
- · Tiadinil Application:
 - Prepare a solution of **Tiadinil** in water (with a minimal amount of a suitable solvent if necessary).
 - Apply **Tiadinil** to the soil as a drench. The concentration will depend on the plant species and pot size (a starting point could be 1-5 mg per pot).
 - Include a mock-treated control group (water or solvent control).
- Pathogen Inoculation:
 - After a set period for SAR induction (e.g., 3-5 days), challenge the plants with a pathogen.
 - For example, inoculate upper leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae) or a fungal spore suspension (e.g., Botrytis cinerea).
- Disease Assessment:
 - Incubate the inoculated plants under conditions favorable for disease development.
 - Assess disease severity after a suitable incubation period (e.g., 3-7 days) by measuring lesion diameter or counting the number of lesions.

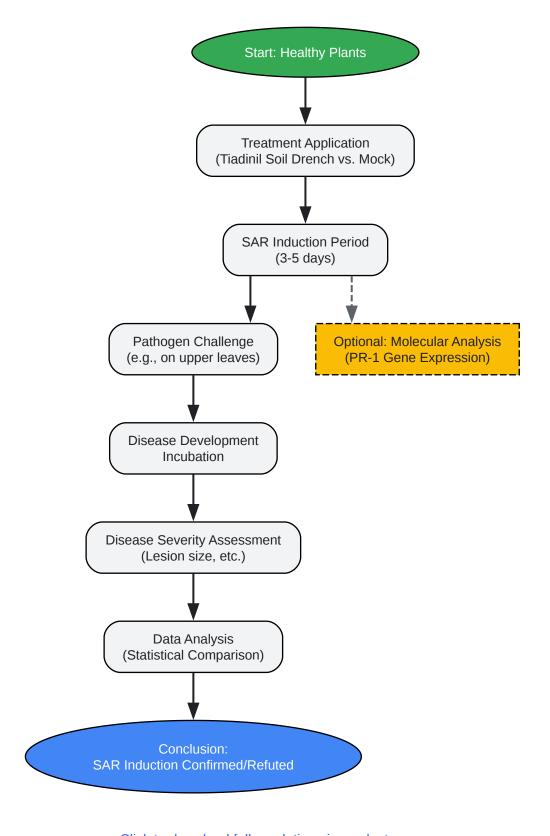






- Compare the disease severity between **Tiadinil**-treated and mock-treated plants. A significant reduction in disease symptoms in the **Tiadinil**-treated group indicates SAR induction.
- Molecular Analysis (Optional):
 - Collect leaf samples from systemic (uninoculated) leaves at different time points after
 Tiadinil treatment.
 - Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes, such as PR-1.





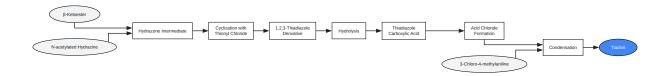
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Experimental workflow for a SAR induction assay.



Synthesis of Tiadinil

The synthesis of **Tiadinil** can be achieved through a multi-step process. A general synthetic route is outlined below.



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A generalized synthesis pathway for **Tiadinil**.

Conclusion

Tiadinil represents a significant advancement in the field of plant protection. Its unique mode of action, centered on the induction of the plant's own defense mechanisms, offers a durable and broad-spectrum alternative to conventional fungicides. The finding that its metabolite may act through a salicylic acid-independent pathway opens new avenues for research into the intricate signaling networks of plant immunity. This guide provides a foundational resource for researchers and professionals working with or developing novel plant activators.

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